Picomolar Potency in Selectively Eliminating Cancer Stem Cells (CSCs)
Echinomycin exhibits exceptional potency in eliminating cancer stem cells, with an IC₅₀ of 29.4 pM against CSCs [1], which is 10-fold more effective at the functional level (colony-forming unit assay) in eliminating AML stem cells compared to its effect on bulk blast cells [2]. This potency is three orders of magnitude greater than its IC₅₀ for HIF-1α inhibition in other cellular contexts (22.7 nM) [3], underscoring its specific and highly potent effect on CSC subpopulations.
| Evidence Dimension | CSC inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 29.4 pM |
| Comparator Or Baseline | Effect on AML bulk blast cells: 10-fold lower potency |
| Quantified Difference | 10-fold more effective against stem cell population |
| Conditions | Human AML primary cells; colony-forming unit assay |
Why This Matters
For AML therapy research, this demonstrates a therapeutic window targeting leukemic stem cells while sparing normal hematopoietic stem cells [4].
- [1] Wang, Y., Liu, Y., Malek, S. N., Zheng, P., & Liu, Y. (2011). Targeting HIF1α eliminates cancer stem cells in hematological malignancies. Cell Stem Cell, 8(4), 399-411. View Source
- [2] Zhou, J., et al. (2020). Therapeutic targeting of TP53-mutated acute myeloid leukemia by inhibiting HIF-1α with echinomycin. Oncogene, 39(14), 3015-3027. View Source
- [3] Mesquita, J. T., et al. (2016). Evaluation of hypoxia inducible factor targeting pharmacological drugs as antileishmanial agents. Antimicrobial Agents and Chemotherapy, 60(6), 3515-3519. View Source
- [4] Wang, Y., et al. (2014). Echinomycin protects mice against relapsed acute myeloid leukemia without adverse effect on hematopoietic stem cells. Blood, 124(7), 1127-1135. View Source
